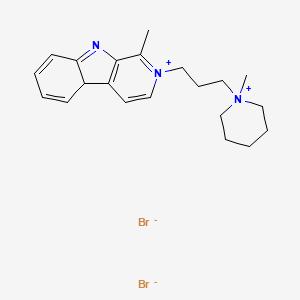
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H29Br2N3. It is known for its unique structure, which includes a pyridoindolium core and a piperidinio propyl side chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide typically involves the following steps:
Formation of the Pyridoindolium Core: The pyridoindolium core is synthesized through a series of condensation reactions involving appropriate starting materials such as indole derivatives and pyridine derivatives.
Introduction of the Piperidinio Propyl Side Chain: The piperidinio propyl side chain is introduced through alkylation reactions, where the piperidine ring is alkylated with a suitable alkyl halide.
Bromination: The final step involves the bromination of the compound to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromide ions.
Scientific Research Applications
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, bromide (1:2)
- Other Pyridoindolium Derivatives
Uniqueness
9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is unique due to its specific structural features, such as the dibromide salt form and the presence of both pyridoindolium and piperidinio propyl moieties. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
63885-40-5 |
|---|---|
Molecular Formula |
C21H29Br2N3 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
1-methyl-2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]-4bH-pyrido[3,4-b]indol-2-ium;dibromide |
InChI |
InChI=1S/C21H29N3.2BrH/c1-17-21-19(18-9-4-5-10-20(18)22-21)11-13-23(17)12-8-16-24(2)14-6-3-7-15-24;;/h4-5,9-11,13,18H,3,6-8,12,14-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
SRLCHVJVHAVSJB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[N+](C=CC2=C1N=C3C2C=CC=C3)CCC[N+]4(CCCCC4)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















